3-Methyl-4-pentanolide, (3R,4S)-
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Overview
Description
3-Methyl-4-pentanolide, (3R,4S)-: is a chemical compound with the molecular formula C6H10O2 . It is a type of lactone, specifically a dihydrofuranone, which is characterized by a five-membered ring containing an oxygen atom. This compound is known for its stereochemistry, having two chiral centers at the 3rd and 4th positions, making it a stereoisomer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-pentanolide, (3R,4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxy-3-methylpentanoic acid. The reaction is carried out in the presence of a strong acid like sulfuric acid, which facilitates the formation of the lactone ring.
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-4-pentanolide, (3R,4S)- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-pentanolide, (3R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3-methyl-4-pentanoic acid.
Reduction: Formation of 3-methyl-4-pentanol.
Substitution: Formation of various substituted lactones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Methyl-4-pentanolide, (3R,4S)- is used as a building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving lactones. It serves as a substrate for lactonase enzymes, helping to elucidate their mechanisms of action.
Medicine: The compound has potential applications in drug development. Its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 3-Methyl-4-pentanolide, (3R,4S)- is used as a flavoring agent due to its pleasant aroma. It is also used in the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of 3-Methyl-4-pentanolide, (3R,4S)- involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for lactonase enzymes, which catalyze the hydrolysis of the lactone ring to form the corresponding hydroxy acid. This reaction is crucial in various metabolic pathways.
Comparison with Similar Compounds
4,5-Dimethyldihydro-2(3H)-furanone: Another lactone with similar structural features but different stereochemistry.
Dihydro-4,5-dimethyl-2(3H)-furanone: A closely related compound with slight variations in the ring structure.
Uniqueness: 3-Methyl-4-pentanolide, (3R,4S)- is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.
Properties
CAS No. |
110171-22-7 |
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Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(4R,5S)-4,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H10O2/c1-4-3-6(7)8-5(4)2/h4-5H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
PXIPZIPSDBXFQR-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)O[C@H]1C |
Canonical SMILES |
CC1CC(=O)OC1C |
Origin of Product |
United States |
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